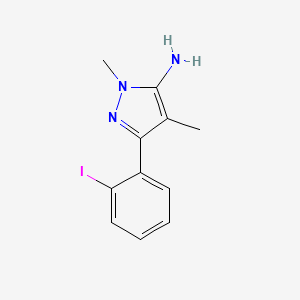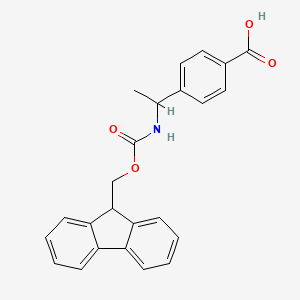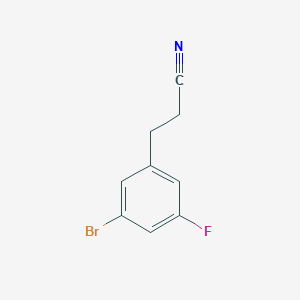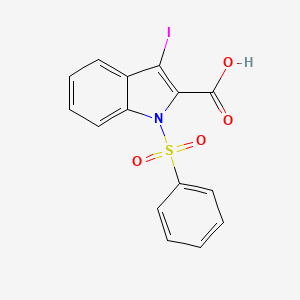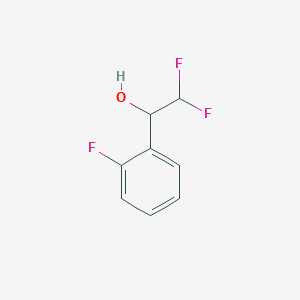![molecular formula C11H20O B13623895 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is a chemical compound with the molecular formula C11H20O. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, which is a bicyclic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the butane chain, which is further connected to the bicyclo[2.2.1]heptane structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with a suitable bicyclo[2.2.1]heptane derivative to introduce the butan-2-ol moiety.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and specificity. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Norborneol: A similar compound with a hydroxyl group attached to the bicyclo[2.2.1]heptane structure.
Isoborneol: Another derivative with a different stereochemistry.
Borneol: A bicyclic alcohol with similar properties but different applications.
Uniqueness
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is unique due to its extended butan-2-ol chain, which provides additional functionalization opportunities compared to simpler bicyclic alcohols. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-(2-bicyclo[2.2.1]heptanyl)butan-2-ol |
InChI |
InChI=1S/C11H20O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-12H,2-7H2,1H3 |
Clave InChI |
OIJZAAKPXGUIIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



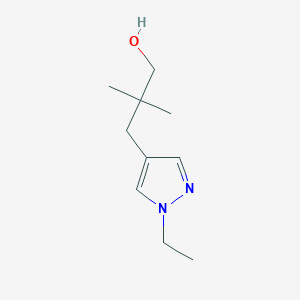

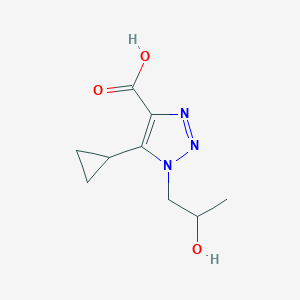
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)

